6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL
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Overview
Description
2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL is a boron-containing heterocyclic compound. It belongs to the diazaborine family, which is known for its antibacterial properties. This compound has a unique structure that includes a benzodiazaborine ring system with a toluene-4-sulfonyl group attached, making it a valuable molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL typically involves the reaction of a benzodiazaborine precursor with toluene-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
The scalability of the synthesis would depend on optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzodiazaborine derivatives
Scientific Research Applications
2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its antibacterial properties, particularly against Gram-negative bacteria.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis in bacteria
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL involves the inhibition of enoyl-ACP reductase, an enzyme crucial for bacterial fatty acid synthesis. By binding to the enzyme’s active site, the compound prevents the reduction of enoyl-ACP to acyl-ACP, thereby disrupting the bacterial cell membrane synthesis and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-(TOLUENE-4-SULFONYL)-2H-FURO[3,2-D][1,2,3]DIAZABORININ-1-OL: Similar structure but with a furan ring instead of a benzene ring.
1-(TOLUENE-4-SULFONYL)-1,2,3,4-TETRAHYDRO-BENZO(B)AZEPIN-5-ONE: Contains a tetrahydro-benzazepine ring system.
Uniqueness
2-(TOLUENE-4-SULFONYL)-2H-BENZO[D][1,2,3]DIAZABORININ-1-OL is unique due to its specific benzodiazaborine ring system and the presence of a toluene-4-sulfonyl group, which imparts distinct chemical and biological properties. Its ability to inhibit enoyl-ACP reductase sets it apart from other similar compounds .
Properties
CAS No. |
22959-81-5 |
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Molecular Formula |
C14H13BN2O3S |
Molecular Weight |
300.1 g/mol |
IUPAC Name |
1-hydroxy-2-(4-methylphenyl)sulfonyl-2,3,1-benzodiazaborinine |
InChI |
InChI=1S/C14H13BN2O3S/c1-11-6-8-13(9-7-11)21(19,20)17-15(18)14-5-3-2-4-12(14)10-16-17/h2-10,18H,1H3 |
InChI Key |
UQIDNSKBUXCODH-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=NN1S(=O)(=O)CCC)SC(=C2)C)O |
Canonical SMILES |
B1(C2=CC=CC=C2C=NN1S(=O)(=O)C3=CC=C(C=C3)C)O |
Appearance |
Solid powder |
67398-03-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-dihydro-1-hydroxy-6-methyl-2-(propanesulfonyl)-thieno(3,2D)(1,2,3)-diazaborine diazaborine compound 2b18 PKF 84.474 SA 84474 SA-84474 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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